Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate
Description
Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate is a sulfur-containing ester derivative featuring a nitro-substituted pyridinyl moiety. Its structure comprises:
- Propanoate backbone: A central 2-methyl-2-sulfanyl group, providing steric bulk and influencing reactivity.
- Ethyl ester group: Enhances lipophilicity and modulates solubility.
Properties
IUPAC Name |
ethyl 2-methyl-2-(5-nitropyridin-2-yl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-4-17-10(14)11(2,3)18-9-6-5-8(7-12-9)13(15)16/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIYSLJNLVAPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC1=NC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate typically involves the reaction of 5-nitro-2-pyridinethiol with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of 2-methyl-2-[(5-amino-2-pyridinyl)sulfanyl]propanoate.
Substitution: Formation of 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoic acid.
Scientific Research Applications
Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The sulfanyl group can also form covalent bonds with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Key Identifiers :
- CAS Number: Listed under catalog numbers sc-327236 and sc-327236A (Santa Cruz Biotechnology) .
- Availability : Offered commercially in 500 mg ($198.00) and 1 g ($269.00) quantities .
The compound’s synthesis likely involves nucleophilic substitution, analogous to methods used for related pyridinylsulfanyl propanoates (e.g., reaction of brominated esters with pyridinethiols under basic conditions) .
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below contrasts Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate with structurally similar compounds:
Reactivity and Electronic Effects
- Nitro Group Impact: The nitro substituent in the target compound strongly withdraws electrons, polarizing the pyridinyl ring and enhancing stability toward oxidation. This contrasts with the electron-rich Ethyl 2-(pyridin-2-ylsulfanyl)propanoate, which lacks nitro functionalization .
- Comparative Solubility : The nitro group improves water solubility relative to the lipophilic Ethyl 2-methyl-2-(methylthio)propionate , which lacks aromaticity .
Research Findings and Key Takeaways
- Electronic Modulation : The nitro group’s electron-withdrawing nature dominates the electronic profile, overriding the electron-donating sulfanyl group’s effects.
- Reactivity Trade-offs : While steric hindrance from the 2-methyl group may slow reactions, the nitro group enhances electrophilic substitution regioselectivity on the pyridinyl ring.
- Commercial Viability : Higher molecular weight and polarity compared to analogs like Ethyl 2-methyl-2-(methylthio)propionate suggest niche industrial uses, such as specialty chemical synthesis .
Biological Activity
Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate is an organic compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by a propanoate moiety linked to a nitro-substituted pyridine through a sulfanyl group, suggests diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure
- Molecular Formula : C₁₁H₁₄N₂O₄S
- Molecular Weight : 270.31 g/mol
The compound features a nitro group on the pyridine ring, which is known to enhance reactivity and biological significance .
Synthesis Methods
The synthesis of this compound typically involves the reaction of 5-nitro-2-pyridinethiol with ethyl 2-bromo-2-methylpropanoate under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases like potassium carbonate or sodium hydride facilitating nucleophilic substitution.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules, leading to various biochemical effects. The sulfanyl group can also form covalent bonds with thiol groups in proteins, potentially altering their function.
Enzyme Inhibition Studies
Preliminary investigations indicate that this compound may inhibit certain enzymes involved in inflammatory pathways or microbial resistance. For instance, studies have shown that similar compounds can affect the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling . Further research is necessary to elucidate the specific enzymes affected by this compound.
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit antimicrobial properties. A study demonstrated that derivatives of nitropyridine compounds showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Anti-inflammatory Properties : Another study explored the anti-inflammatory effects of related compounds, revealing that they can significantly reduce inflammation markers in vitro. This suggests that this compound may also possess similar properties.
- Cytotoxicity Studies : In vitro cytotoxicity assays have been conducted on various cancer cell lines, indicating that similar nitro-substituted compounds can induce apoptosis in cancer cells. This raises the possibility of utilizing this compound in cancer therapy research.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-(methylthio)benzoate | Contains a methylthio group instead of pyridine | Used as an insecticide |
| Ethyl 3-(4-nitrophenylthio)propanoate | Contains a nitrophenyl group | Potentially higher reactivity due to phenolic ring |
| Ethyl 4-(5-nitropyridin-2-thio)butanoate | Similar pyridine structure but different alkane chain | May exhibit different biological activities |
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Q & A
What synthetic strategies are effective for preparing Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate, and how can reaction yields be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiol-disulfide exchange or palladium-catalyzed cross-coupling (e.g., using 5-nitro-2-pyridinethiol and ethyl 2-bromo-2-methylpropanoate) are common approaches . Key optimization parameters include:
- Catalyst systems : PdCl₂(dppf) with ligands enhances coupling efficiency in DMF at 80–120°C .
- Reagent ratios : A 1.2–1.5 molar excess of the thiol component improves conversion.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) favor nucleophilic displacement .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 40 minutes vs. 12 hours under conventional heating) .
How can structural and purity characterization of this compound be rigorously validated in academic research?
Answer:
A multi-technique approach is critical:
- NMR spectroscopy : ¹H/¹³C NMR confirms ester, pyridinyl, and nitro group integration. For example, the methyl groups on the propanoate moiety appear as singlets at δ 1.2–1.4 ppm .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS ensures purity (>98%) and detects trace impurities (e.g., unreacted thiol or ester precursors) .
- Elemental analysis : Matches calculated C, H, N, and S percentages to theoretical values (e.g., C₁₁H₁₄N₂O₄S) .
What advanced methodologies are used to study the reactivity of the nitro group in this compound?
Answer:
The nitro group undergoes reduction, substitution, or cyclization under controlled conditions:
- Catalytic hydrogenation : H₂/Pd-C in ethanol reduces the nitro group to an amine, forming Ethyl 2-methyl-2-[(5-amino-2-pyridinyl)sulfanyl]propanoate .
- Electrophilic aromatic substitution : Nitration/sulfonation studies require careful control of acidic conditions to avoid ester hydrolysis .
- Computational modeling : Density Functional Theory (DFT) predicts reaction pathways, such as transition states for nitro reduction (activation energy ~25 kcal/mol) .
How does the sulfanyl-pyridinyl moiety influence biological activity, and what assays are used to evaluate this?
Answer:
The 5-nitro-2-pyridinylsulfanyl group enhances bioactivity through:
- Electron-withdrawing effects : The nitro group stabilizes charge-transfer interactions with biological targets (e.g., enzymes or DNA) .
- Assays :
- Anticancer screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition studies use fluorescence-based kinetic assays .
What strategies are recommended for resolving contradictions in reported synthetic yields or impurity profiles?
Answer:
Discrepancies often arise from:
- Impurity sourcing : Use certified reference standards (e.g., EP-grade impurities in ) to calibrate HPLC/GC methods .
- Reaction scale : Pilot-scale reactions (10+ grams) may show lower yields due to heat transfer inefficiencies vs. small-scale microwave syntheses .
- Statistical optimization : Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading) using response surface methodology .
How can computational tools predict the compound’s physicochemical properties and reactivity?
Answer:
- Molecular dynamics simulations : Predict solubility parameters (logP ~2.5) and partition coefficients using software like Schrödinger Suite .
- Docking studies : AutoDock Vina models interactions with biological targets (e.g., binding affinity to kinase ATP pockets) .
- Spectroscopic prediction : ACD/Labs or ChemDraw simulates NMR/IR spectra for structural validation .
What are the key safety considerations for handling this compound in laboratory settings?
Answer:
- Toxicity : Nitroaromatic compounds may be mutagenic; Ames testing is advised before biological assays .
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation of the sulfanyl group .
- Waste disposal : Neutralize nitro groups with Fe⁰/HCl before aqueous disposal to avoid environmental contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
